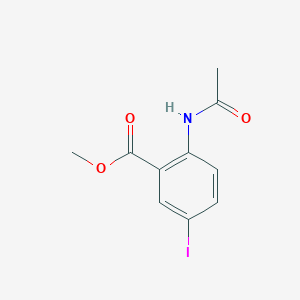

Methyl 2-acetamido-5-iodobenzoate

Descripción

Methyl 2-acetamido-5-iodobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an acetamido group at the 2-position and an iodine atom at the 5-position. The iodine substituent enhances its utility in radiolabeling or as a heavy atom for crystallographic studies.

Propiedades

Número CAS |

208659-18-1 |

|---|---|

Fórmula molecular |

C10H10INO3 |

Peso molecular |

319.1 g/mol |

Nombre IUPAC |

methyl 2-acetamido-5-iodobenzoate |

InChI |

InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) |

Clave InChI |

WLIZSZRKESGYRJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

SMILES canónico |

CC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methyl 4-acetamido-5-chloro-2-methoxybenzoate

- Structural Differences :

- Substitutions: Acetamido at 4-position (vs. 2-position), chlorine at 5-position (vs. iodine), and methoxy at 2-position (vs. acetamido).

- Impact on Reactivity :

- The methoxy group reduces electrophilicity compared to the acetamido group, altering reactivity in nucleophilic substitution or coupling reactions.

Chlorine’s lower atomic radius and electronegativity compared to iodine result in weaker C–X bond strength, influencing stability and cross-coupling efficiency .

Synthetic Applications :

Methyl 2-amino-5-iodobenzoate

- Structural Differences: Amino group at 2-position (vs. acetamido) and iodine at 5-position. Impact on Properties:

- The free amino group increases nucleophilicity but reduces stability under acidic or oxidative conditions.

Acetamido substitution in the target compound enhances stability and directs regioselectivity in further functionalization .

Applications :

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

- Structural Differences :

- Bromine at 5-position (vs. iodine), acetamido at 4-position, and methoxy at 2-position.

- Impact on Physicochemical Properties :

- Bromine’s intermediate atomic size and polarizability result in distinct spectral signatures (e.g., NMR chemical shifts) compared to iodine.

- The methoxy group enhances solubility in polar solvents relative to acetamido .

Comparative Data Table

Analytical Characterization Insights

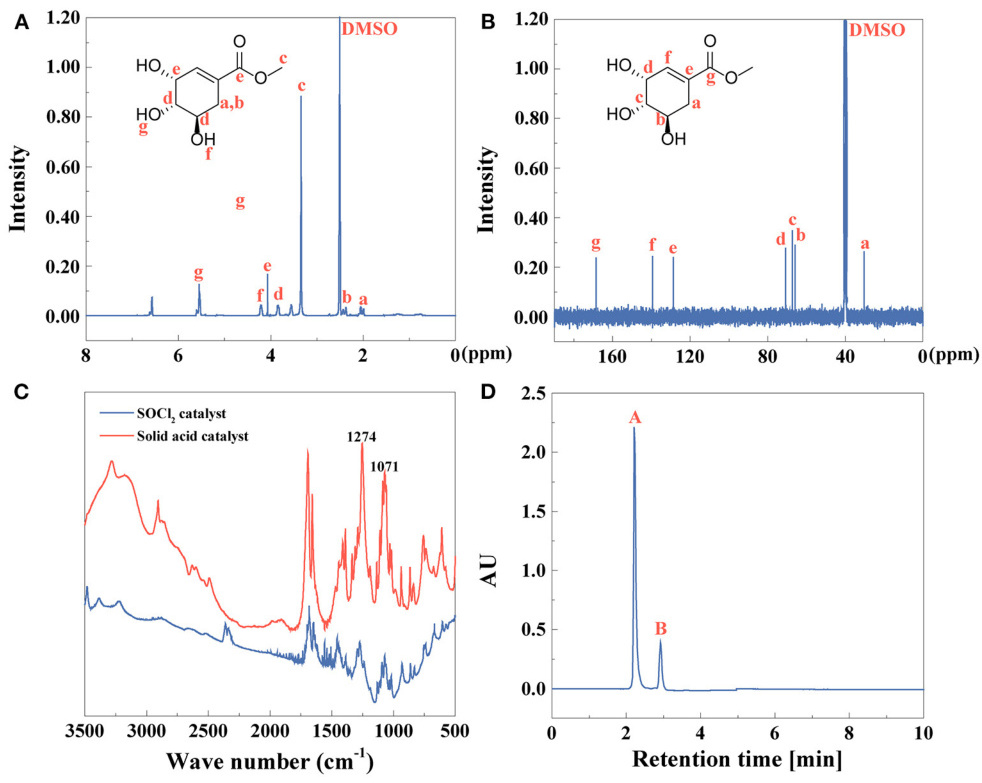

Spectroscopy :

- ¹H NMR : The iodine atom in Methyl 2-acetamido-5-iodobenzoate induces significant deshielding of adjacent protons compared to chlorine or bromine analogs .

- HPLC : Retention times vary with halogen size; iodine increases hydrophobicity, leading to longer retention compared to chlorine/bromine derivatives .

- ¹H NMR : The iodine atom in Methyl 2-acetamido-5-iodobenzoate induces significant deshielding of adjacent protons compared to chlorine or bromine analogs .

Chromatography :

- Gas chromatography (GC) data for methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester) highlights the role of substituents in elution profiles, a principle applicable to halogenated benzoates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.